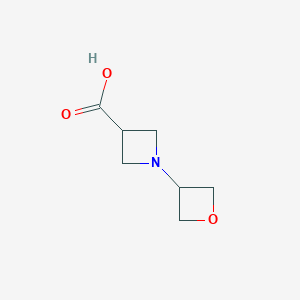

1-(Oxetan-3-yl)azetidine-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(oxetan-3-yl)azetidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c9-7(10)5-1-8(2-5)6-3-11-4-6/h5-6H,1-4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWMTGRBGNNUIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2COC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1536232-08-2 | |

| Record name | 1-(oxetan-3-yl)azetidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Oxetan 3 Yl Azetidine 3 Carboxylic Acid and Advanced Analogues

Direct Synthetic Routes to 1-(Oxetan-3-yl)azetidine-3-carboxylic Acid

The synthesis of this compound is typically achieved through a strategic, multistep sequence rather than a single direct reaction. This approach involves the initial construction of the core azetidine-3-carboxylic acid scaffold, followed by the introduction of the oxetan-3-yl group onto the azetidine (B1206935) nitrogen, and concluding with a final functional group manipulation to reveal the carboxylic acid.

Multistep Approaches to the Azetidine-3-carboxylic Acid Core

The azetidine-3-carboxylic acid framework is a crucial building block for a variety of biologically active compounds. nih.gov Its synthesis can be approached through several multistep pathways, often involving intramolecular cyclization.

One common strategy begins with readily available precursors like diethyl bis(hydroxymethyl)malonate. A representative process involves the triflation of the hydroxyl groups, followed by an intramolecular cyclization reaction with a suitable amine, such as benzylamine, to form the protected azetidine ring. Subsequent selective hydrolysis and decarboxylation steps yield the mono-acid azetidine. The final core structure is then obtained through deprotection, for instance, by hydrogenation to remove a benzyl (B1604629) group. nih.gov

Alternative methods include the synthesis of alkyl 3-bromoazetidine-3-carboxylates. This route involves the amination, bromination, and base-induced cyclization of alkyl 2-(bromomethyl)acrylates. In this sequence, kinetically favored aziridines may form first, which can then be transformed into the desired 3-bromoazetidine-3-carboxylic acid derivatives via thermal isomerization. nih.gov These halogenated intermediates are versatile handles for further functionalization.

Stereoselective Introduction of the Oxetan-3-yl Moiety onto the Azetidine Nitrogen

Once the azetidine-3-carboxylic acid core (typically in its ester-protected form) is synthesized, the next critical step is the coupling of the oxetane (B1205548) moiety to the azetidine nitrogen. A highly effective and common method for this transformation is reductive amination.

This process involves the reaction of the secondary amine of the azetidine-3-carboxylate with oxetan-3-one. The reaction proceeds via the formation of an intermediate enamine or iminium ion, which is then reduced in situ to form the C-N bond. Standard reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN), which are mild enough to avoid the reduction of the ester group. This method allows for the direct and efficient formation of the 1-(Oxetan-3-yl)azetidine-3-carboxylate precursor. While stereoselectivity is not a factor in this specific coupling as oxetan-3-one is achiral, related stereoselective syntheses of chiral azetidines and oxetanes have been developed using chiral precursors or catalysts. researchgate.netresearchgate.net

Another related strategy involves the aza-Michael addition of an azetidine nucleophile to an activated oxetane derivative, such as methyl 2-(oxetan-3-ylidene)acetate. nih.govmdpi.comacs.org This approach also effectively forges the required nitrogen-carbon bond, yielding a functionalized product ready for the final conversion step. nih.govmdpi.comacs.org

Functional Group Interconversions Leading to the Carboxylic Acid

The final step in the synthesis of this compound is the conversion of the carboxylate ester into the corresponding carboxylic acid. This is a standard functional group interconversion, most commonly achieved through hydrolysis.

The ester precursor, 1-(oxetan-3-yl)azetidine-3-carboxylate, can be hydrolyzed under either acidic or basic conditions. Basic hydrolysis, often using aqueous solutions of lithium hydroxide (B78521), sodium hydroxide, or potassium hydroxide in a protic solvent like methanol (B129727) or ethanol, is frequently employed. The reaction proceeds via saponification to yield the carboxylate salt, which is then neutralized with acid during the workup to afford the final carboxylic acid product. This deprotection step is generally high-yielding and robust.

General Methodologies for 3-Aryl-3-carboxylic Acid Azetidines and Oxetanes

For the synthesis of advanced analogues, specifically those containing a 3-aryl-3-carboxylic acid structure on an azetidine or oxetane ring, a powerful two-step methodology has been developed. This sequence combines a catalytic Friedel-Crafts reaction with a selective oxidative cleavage protocol. nih.govresearchgate.net This approach provides efficient access to arylacetic acids bearing these desirable four-membered rings. nih.govresearchgate.net

Catalytic Friedel-Crafts Reactions from Four-Membered Ring Alcohol Substrates

The key carbon-carbon bond-forming step to install the aryl group is a catalytic Friedel-Crafts reaction. This reaction utilizes 3-aryl-oxetan-3-ols or N-protected 3-aryl-azetidin-3-ols as substrates. These tertiary benzylic alcohols are activated by a Lewis acid catalyst, which facilitates the formation of a stabilized carbocation intermediate on the strained four-membered ring. This electrophilic intermediate is then intercepted by an electron-rich aromatic nucleophile (the arene) to form a new C-C bond, yielding 3,3-diaryl oxetanes or azetidines.

Various Lewis acid catalysts have been shown to be effective, with lithium salts being particularly useful for reactions with oxetanols and calcium(II) bis(triflimide) (Ca(NTf₂)₂) being optimal for azetidinol (B8437883) substrates. For azetidines, an N-protecting group like Cbz is often crucial for reactivity, as it is thought to help stabilize the carbocation intermediate. The reaction tolerates a range of substituted arenes and provides a direct route to fully substituted carbon centers on the heterocyclic ring.

| Substrate | Arene Nucleophile | Catalyst (mol%) | Solvent | Temp (°C) | Product | Yield (%) |

| 1-Phenyl-oxetan-3-ol | Phenol | LiNTf₂ (10) | CHCl₃ | 40 | 3-Phenyl-3-(4-hydroxyphenyl)oxetane | 95 |

| 1-(4-Methoxyphenyl)oxetan-3-ol | 2-Methylphenol | LiNTf₂ (10) | CHCl₃ | 40 | 3-(4-Methoxyphenyl)-3-(4-hydroxy-3-methylphenyl)oxetane | 96 |

| 1-(Furan-2-yl)oxetan-3-ol | 1,3,5-Trimethoxybenzene | LiBF₄ (20) | DCE | 60 | 3-(Furan-2-yl)-3-(2,4,6-trimethoxyphenyl)oxetane | 99 |

| N-Cbz-3-(furan-2-yl)azetidin-3-ol | 1,3-Dimethoxybenzene | Ca(NTf₂)₂ (10) | DCE | 60 | N-Cbz-3-(furan-2-yl)-3-(2,4-dimethoxyphenyl)azetidine | 85 |

| N-Cbz-3-(furan-2-yl)azetidin-3-ol | Naphthalene | Ca(NTf₂)₂ (10) | DCE | 60 | N-Cbz-3-(furan-2-yl)-3-(naphthalen-2-yl)azetidine | 76 |

Selective Furan (B31954) Oxidative Cleavage Protocols

To convert the aryl-substituted intermediates into the target 3-aryl-3-carboxylic acids, a selective oxidative cleavage strategy is employed. In this innovative approach, the furan ring acts as a masked carboxylic acid group. The synthesis is designed such that the starting material for the Friedel-Crafts reaction is a 3-(furan-2-yl)-substituted oxetanol or azetidinol.

After the Friedel-Crafts reaction successfully couples a second aryl group to the C3 position, the furan moiety is subjected to oxidative cleavage. This transformation specifically breaks open the furan ring to unmask the carboxylic acid functionality without affecting the other aromatic ring or the strained four-membered heterocycle. This process typically uses a catalytic amount of a high-oxidation-state ruthenium catalyst, such as ruthenium(III) chloride with sodium periodate (B1199274) as the terminal oxidant. The protocol is mild, scalable, and high-yielding, and the purification is often straightforward, involving a simple acid-base workup. This two-step sequence represents a highly efficient and versatile method for accessing novel oxetane- and azetidine-containing arylacetic acid derivatives. nih.govresearchgate.net

| Substrate | Oxidant System | Solvent | Product | Yield (%) |

| 3-(Furan-2-yl)-3-(2,4,6-trimethoxyphenyl)oxetane | RuCl₃·xH₂O, NaIO₄ | CCl₄/MeCN/H₂O | 3-(2,4,6-Trimethoxyphenyl)oxetane-3-carboxylic acid | 95 |

| 3-(Furan-2-yl)-3-(4-phenoxyphenyl)oxetane | RuCl₃·xH₂O, NaIO₄ | CCl₄/MeCN/H₂O | 3-(4-Phenoxyphenyl)oxetane-3-carboxylic acid | 95 |

| N-Cbz-3-(furan-2-yl)-3-(2,4-dimethoxyphenyl)azetidine | RuCl₃·xH₂O, NaIO₄ | CCl₄/MeCN/H₂O | N-Cbz-3-(2,4-dimethoxyphenyl)azetidine-3-carboxylic acid | 94 |

| N-Cbz-3-(furan-2-yl)-3-(naphthalen-2-yl)azetidine | RuCl₃·xH₂O, NaIO₄ | CCl₄/MeCN/H₂O | N-Cbz-3-(naphthalen-2-yl)azetidine-3-carboxylic acid | 89 |

Palladium-Catalyzed Cross-Coupling for Azetidine-3-carboxylic Acid Derivatives

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. While direct cross-coupling of this compound is not extensively detailed, analogous transformations on related azetidine and carboxylic acid systems provide a clear blueprint for potential synthetic routes.

One established approach involves the coupling of arylboronic acids with carboxylic acids that have been activated in situ. For instance, carboxylic acids can be converted to mixed anhydrides using pivalic anhydride, which then participate in palladium-catalyzed cross-coupling with arylboronic acids to yield ketones. organic-chemistry.org This methodology is notable for its operational simplicity, occurring in a one-pot fashion under relatively mild conditions (e.g., 60°C in wet THF), and its tolerance for a wide array of functional groups. organic-chemistry.org

Furthermore, palladium catalysis is effective for the intramolecular amination of C(sp³)–H bonds to form azetidines from substrates bearing a picolinamide (B142947) (PA) directing group. acs.org This highlights the power of palladium to functionalize otherwise inert C-H bonds, a strategy that could be adapted for the synthesis of complex azetidine-3-carboxylic acid precursors. The development of nickel-mediated Suzuki couplings for installing azetidin-3-yl motifs onto aromatic systems further underscores the utility of transition metal catalysis in this area. nih.gov These precedents suggest that palladium-catalyzed methods, such as those coupling activated azetidine-3-carboxylic acid derivatives with appropriate oxetane partners, are viable and powerful strategies for synthesizing the target compound and its analogues.

Diversification and Derivatization Strategies for Oxetane and Azetidine Systems

Once the core heterocyclic systems are in place, a variety of modern synthetic methods can be employed for their further functionalization. These strategies allow for the introduction of diverse substituents, enabling the exploration of a broad chemical space relevant to drug discovery.

The Horner-Wadsworth-Emmons (HWE) reaction is a highly reliable method for the synthesis of alkenes from aldehydes or ketones. nih.gov This reaction is particularly useful for creating reactive intermediates from cyclic ketones like N-Boc-azetidin-3-one and oxetan-3-one. nih.govmdpi.com In a typical procedure, the ketone is reacted with a stabilized phosphonate (B1237965) ylide, such as methyl-2-(dimethoxyphosphoryl)acetate, in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). mdpi.comnih.gov

This transformation efficiently yields α,β-unsaturated esters, specifically methyl (N-Boc-azetidin-3-ylidene)acetate and methyl (oxetan-3-ylidene)acetate. nih.govnih.gov These alkylidene products serve as versatile Michael acceptors for subsequent derivatization, providing a crucial entry point for introducing substituents at the 3-position of the azetidine or oxetane ring. mdpi.com The HWE reaction is favored for its generally high yields and the stereoselective formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful C-N bond-forming reaction. mdpi.comresearchgate.net The azetidine and oxetane alkylidenes synthesized via the HWE reaction are ideal substrates for this transformation. nih.gov By reacting these intermediates with various NH-heterocycles (such as pyrazoles, imidazoles, and indazoles), a diverse library of novel heterocyclic amino acid derivatives can be prepared. mdpi.com

The reaction is typically catalyzed by a base like DBU and proceeds under mild conditions, for example, at 45 °C in acetonitrile. nih.gov This method allows for the direct installation of a wide range of nitrogen-containing substituents onto the 3-position of the azetidine or oxetane core, yielding functionalized 3-substituted 3-(acetoxymethyl)azetidines and oxetanes. nih.govbohrium.com This strategy is a cornerstone for building complexity and accessing a variety of amino acid-like scaffolds for medicinal chemistry applications. mdpi.com

Table 1: Examples of Aza-Michael Addition to Methyl (N-Boc-azetidin-3-ylidene)acetate Data synthesized from described methodologies in cited literature. mdpi.com

| Amine Nucleophile | Product |

| Pyrazole | Methyl 2-(1-(1H-pyrazol-1-yl)-N-Boc-azetidin-3-yl)acetate |

| Imidazole | Methyl 2-(1-(1H-imidazol-1-yl)-N-Boc-azetidin-3-yl)acetate |

| 4-Bromo-1H-pyrazole | Methyl 2-(1-(4-bromo-1H-pyrazol-1-yl)-N-Boc-azetidin-3-yl)acetate |

| Indazole | Methyl 2-(1-(1H-indazol-1-yl)-N-Boc-azetidin-3-yl)acetate |

The Suzuki-Miyaura cross-coupling reaction is a preeminent method for forming C-C bonds between aryl or heteroaryl halides/triflates and organoboronic acids. mdpi.comrsc.org This reaction provides an excellent platform for the late-stage functionalization of complex molecules. In the context of azetidine derivatives, a brominated pyrazole-azetidine hybrid, synthesized via the aza-Michael addition, can be further diversified using this powerful catalytic system. mdpi.comnih.gov

The reaction is typically performed using a palladium catalyst, such as Pd(PPh₃)₄, a base like K₃PO₄, and a suitable solvent system such as 1,4-dioxane (B91453) at elevated temperatures. mdpi.com This approach enables the introduction of a wide range of aryl and heteroaryl groups by coupling with the corresponding boronic acids. nih.gov The versatility and functional group tolerance of the Suzuki-Miyaura reaction make it an indispensable tool for expanding the structural diversity of azetidine and oxetane-containing compounds. mdpi.com

Table 2: Suzuki-Miyaura Cross-Coupling of a Brominated Pyrazole-Azetidine Hybrid Reaction conditions typically involve Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base in 1,4-dioxane at 100°C. mdpi.com

| Boronic Acid | Yield |

| Phenylboronic acid | 94% |

| 2-Methylphenylboronic acid | 70% |

| 4-Methoxyphenylboronic acid | 80% |

| Thiophene-2-boronic acid | 65% |

A novel and powerful strategy for the diversification of oxetane and azetidine systems involves the use of oxetane sulfonyl fluorides (OSFs) and azetidine sulfonyl fluorides (ASFs). nih.govacs.org These bench-stable reagents serve as precursors to highly reactive carbocation intermediates through an unusual defluorosulfonylation (deFS) reaction pathway. acs.orgnih.gov Under mild thermal conditions (e.g., 60 °C), the sulfonyl fluoride (B91410) group is expelled, generating a carbocation on the four-membered ring. nih.govnih.gov

This reactive intermediate can be trapped by a broad range of nucleophiles, including primary and secondary amines, anilines, NH-azoles, sulfoximines, and phosphorus reagents. digitellinc.comnih.gov The deFS pathway provides access to a diverse array of novel oxetane and azetidine derivatives that would be difficult to synthesize using traditional methods. nih.gov This chemistry has been successfully applied to create analogues of existing drugs and to develop new motifs for PROTAC linkers, showcasing its significant potential in medicinal chemistry. nih.govacs.org

Visible light photoredox catalysis has emerged as a powerful tool for generating radical species under exceptionally mild conditions, enabling novel bond formations. acs.org This technology is particularly well-suited for the functionalization of strained ring systems like oxetanes and azetidines. researchgate.net A key application is the decarboxylative alkylation of 3-aryl-3-carboxylic acid derivatives of oxetanes and azetidines. acs.orgdigitellinc.com

In this process, a photocatalyst absorbs visible light and initiates a single-electron transfer process with the carboxylic acid, leading to its decarboxylation and the formation of a tertiary benzylic radical at the 3-position of the ring. digitellinc.comresearchgate.net This radical can then engage in conjugate addition reactions with activated alkenes, forging a new C-C bond and creating 3-aryl-3-alkyl substituted oxetanes and azetidines. acs.org This method is tolerant of various polar functional groups and provides a modern, efficient route to highly substituted, medicinally relevant small-ring heterocycles. researchgate.net

Chemical Reactivity and Transformation Mechanisms of 1 Oxetan 3 Yl Azetidine 3 Carboxylic Acid and Its Structural Analogues

Reactivity Profiles of the Carboxylic Acid Functionality

The carboxylic acid group in 1-(Oxetan-3-yl)azetidine-3-carboxylic acid and its analogues is a versatile handle for a variety of chemical transformations, including decarboxylative functionalizations and amide bond formations.

Decarboxylative Functionalization Strategies and Radical Generation

Decarboxylative strategies offer a powerful method for the formation of carbon-centered radicals from carboxylic acids. In the context of oxetane (B1205548) and azetidine (B1206935) carboxylic acids, visible light photoredox catalysis has emerged as a mild and effective method for generating tertiary radicals. acs.orgescholarship.org Specifically, 3-aryl-3-carboxylic acid oxetanes and azetidines serve as excellent precursors for tertiary benzylic radicals, which can then participate in conjugate addition reactions with activated alkenes. acs.orgescholarship.orgresearchgate.net

The stability and reactivity of the generated radicals are significantly influenced by the strained ring system. Computational studies have shown that benzylic radicals within a strained ring are less stable and more π-delocalized. acs.orgresearchgate.net This characteristic decreases the likelihood of radical dimerization and favors the desired Giese product formation. acs.orgresearchgate.net The ring strain in oxetanes, in particular, contributes to making the Giese addition irreversible, leading to high product yields. researchgate.net These photoredox-catalyzed reactions are generally robust, easy to perform, and tolerant of various functional groups. digitellinc.com

Table 1: Comparison of Decarboxylative Functionalization Strategies

| Strategy | Precursor | Radical Intermediate | Key Features |

|---|---|---|---|

| Photoredox Catalysis | 3-Aryl-3-carboxylic acid oxetanes/azetidines | Tertiary benzylic oxetane/azetidine radicals | Mild reaction conditions, high functional group tolerance, irreversible Giese addition for oxetanes. acs.orgescholarship.orgresearchgate.netdigitellinc.com |

Amide Coupling Reactions in Peptide Synthesis Applications

The incorporation of non-natural amino acids like azetidine- and oxetane-containing carboxylic acids into peptides is a growing area of interest in medicinal chemistry and protein engineering. nih.govacs.org These modifications can introduce unique conformational constraints and improve metabolic stability. nih.govnih.gov

Standard peptide coupling methods can be employed to form amide bonds with the carboxylic acid functionality of these heterocyclic amino acids. acs.orgchemrxiv.org For instance, enantioenriched azetidine-based amino acids have been successfully incorporated into di- and tripeptides. acs.orgchemrxiv.org The resulting peptides can exhibit interesting secondary structures, such as the induction of γ-turns by 2-azetidinylcarboxylic acids. chemrxiv.org

Amino-oxetanes have also been utilized as peptidomimetics, where the oxetane ring replaces a carbonyl group in the peptide backbone. nih.govwarwick.ac.ukacs.org This substitution can enhance stability against enzymatic degradation while maintaining biological activity. nih.govnih.gov The synthesis of these oxetanyl peptides can be achieved using standard peptide coupling techniques. nih.govacs.org

Ring-Opening and Isomerization Pathways of the Strained Heterocycles

The inherent ring strain in oxetanes (106 kJ·mol⁻¹) and azetidines makes them susceptible to ring-opening and isomerization reactions under various conditions. acs.org

Brønsted and Lewis Acid-Catalyzed Ring Opening of Oxetanes and Azetidines

Both Brønsted and Lewis acids can catalyze the ring-opening of oxetanes and azetidines by activating the heteroatom. acs.orgnih.govresearchgate.net In the case of oxetanes, acid catalysis facilitates nucleophilic attack, leading to the formation of 1,3-difunctionalized compounds. acs.orgtandfonline.com The regioselectivity of the attack often depends on the nature of the nucleophile and the substitution pattern on the oxetane ring. magtech.com.cn Strong nucleophiles typically attack the less substituted carbon, while weaker nucleophiles in the presence of acid can attack the more substituted carbon. magtech.com.cn

Lewis acids such as In(OTf)₃, Sc(OTf)₃, and BF₃·OEt₂ have been shown to be effective catalysts for oxetane ring-opening. tandfonline.comnih.gov Similarly, Lewis acids can mediate the regioselective SN2-type ring-opening of N-activated aziridines and azetidines with various nucleophiles, including alcohols and electron-rich arenes. acs.orgresearchgate.net Cooperative Brønsted/Lewis acid catalysis has also been employed for the ring-opening of aziridines and azetidines with organotrifluoroborates. organic-chemistry.org

Table 2: Catalysts for Ring Opening of Oxetanes and Azetidines

| Heterocycle | Catalyst Type | Example Catalysts | Nucleophiles |

|---|---|---|---|

| Oxetane | Brønsted Acid | HNTf₂, TsOH nih.govnih.gov | Diols, Alcohols nih.govrsc.org |

| Oxetane | Lewis Acid | In(OTf)₃, Sc(OTf)₃, BF₃·OEt₂ tandfonline.comnih.gov | Ylides, Amines, Cyanides acs.orgtandfonline.com |

| Azetidine | Lewis Acid | Ni(ClO₄)₂, La(OTf)₃ thieme-connect.comnih.gov | Aromatic amines, Alcohols researchgate.netthieme-connect.com |

| Azetidine | Cooperative Brønsted/Lewis Acid | - | Organotrifluoroborates organic-chemistry.org |

Intramolecular Cyclization and Rearrangements, including Lactone Formation from Oxetane-Carboxylic Acids

Intramolecular reactions of oxetane- and azetidine-carboxylic acids can lead to the formation of new cyclic structures. A notable and sometimes unexpected reaction is the isomerization of oxetane-carboxylic acids into lactones. acs.orgthieme-connect.com This intramolecular esterification, or lactonization, can occur upon storage at room temperature or with mild heating, without the need for an external catalyst. acs.orgthieme-connect.comwikipedia.org The rate of this isomerization is structure-dependent, with factors like steric bulk and the presence of fluorine substituents enhancing the stability of the oxetane ring. thieme-connect.comic.ac.uk

Intramolecular cyclization can also be a deliberate synthetic strategy. For example, oxetanes with a pendant 3-amido group can undergo acid-catalyzed intramolecular ring-opening and cyclization to form oxazolines. nih.gov Similarly, intramolecular aminolysis of epoxides can be catalyzed by Lewis acids to synthesize azetidines. nih.gov

Nucleophilic and Electrophilic Reactivity at the Four-Membered Ring Positions

The carbon atoms of the oxetane and azetidine rings are susceptible to nucleophilic attack, particularly when the ring is activated by acid catalysis or by an electron-withdrawing group on the nitrogen atom of azetidine. magtech.com.cnchemrxiv.org A wide range of nucleophiles, including carbon, nitrogen, oxygen, and halogen nucleophiles, can open the oxetane ring. tandfonline.com

Electrophilic functionalization of azetidines is also possible. For instance, α-lithiated 2-azetines, generated from N-Boc-3-iodo-azetidines, can react with various electrophiles such as aldehydes, ketones, and imines to yield substituted 2-azetines. nih.gov This demonstrates the ability to introduce functionality at the C2 position of the azetidine ring. The development of electrophilic azetidinylation reagents, such as azetidinyl trichloroacetimidates, allows for the direct installation of the azetidine ring onto a wide array of nucleophiles. chemrxiv.org

Investigation of Strained Ring Radicals Derived from Azetidine and Oxetane Systems

The study of radicals on strained four-membered rings, such as those derived from azetidine and oxetane systems, has revealed unique reactivity patterns that are not observed in their unstrained counterparts. The inherent ring strain of these small heterocycles provides a thermodynamic driving force for reactions that relieve this strain, influencing the stability, reactivity, and selectivity of radical intermediates.

Formation of Tertiary Benzylic Radicals and Subsequent Conjugate Addition Reactions

A prominent method for generating radicals from azetidine and oxetane systems involves the decarboxylation of carboxylic acid precursors. Specifically, 3-aryl-3-carboxylic acid derivatives of oxetanes and azetidines have been identified as effective precursors for tertiary benzylic radicals. researchgate.netresearchgate.net This transformation is often achieved through visible light photoredox catalysis, where a photocatalyst, upon excitation, facilitates the single-electron oxidation of the carboxylate, leading to the loss of carbon dioxide and the formation of a radical intermediate. researchgate.netresearchgate.net

Once formed, these highly reactive tertiary benzylic radicals, bearing an oxetane or azetidine ring, readily participate in subsequent carbon-carbon bond-forming reactions. researchgate.net A key reaction pathway is the conjugate addition to electron-deficient alkenes, a process often referred to as a Giese addition. researchgate.netresearchgate.net This reaction is tolerant of a variety of functional groups and has been successfully applied to synthesize a range of 3-aryl-3-alkyl substituted oxetanes and azetidines. researchgate.netresearchgate.net The process allows for the construction of medicinally relevant scaffolds by appending the strained heterocyclic motif to other molecular frameworks. researchgate.net

For instance, the reaction of 3-arylazetidine radicals with activated alkenes has been shown to produce 3,3-disubstituted azetidines in yields comparable to their oxetane analogues. researchgate.net This highlights the utility of decarboxylative radical generation as a strategy for the functionalization of these strained heterocyclic systems.

Influence of Ring Strain and Heteroatom Substitution on Radical Stability and Reactivity

The reactivity of radicals derived from azetidines and oxetanes is profoundly influenced by the inherent ring strain of the four-membered heterocycle. researchgate.net Azetidine possesses a significant ring-strain energy of approximately 25.2 kcal mol⁻¹, which is comparable to that of cyclobutane (B1203170) (26.4 kcal mol⁻¹). researchgate.net This stored energy makes reactions that open or rearrange the ring thermodynamically favorable.

In the context of tertiary benzylic radicals, the strain has a significant impact on stability and subsequent reaction pathways. Unlike unstrained benzylic radicals, where Giese additions can be reversible and often compete with radical dimerization, the radicals on strained rings exhibit enhanced reactivity towards conjugate addition. researchgate.netresearchgate.net This is attributed to the fact that the addition reaction helps to relieve some of the ring strain, making the process more exergonic and effectively irreversible. researchgate.netresearchgate.net

Furthermore, the geometry of the strained ring alters the hybridization of the radical center. Due to Bent's rule, the exocyclic orbital bearing the unpaired electron has more p-character than in an unstrained analogue. researchgate.net This increased p-character facilitates more effective delocalization of the radical's spin density into the adjacent aromatic system. researchgate.net The consequence is a lower spin density at the benzylic carbon, which is a crucial factor in minimizing unwanted radical dimerization, thereby favoring the desired conjugate addition pathway. researchgate.net The presence of the heteroatom (nitrogen in azetidine or oxygen in oxetane) also influences the electronic properties and stability of the radical, though the dominant effect on this specific reactivity profile is the ring strain. researchgate.netresearchgate.net

Computational Insights into Radical Reaction Energetics and Selectivity

Computational studies, primarily using density functional theory (DFT), have provided significant insights into the energetics and selectivity of reactions involving strained ring radicals. These theoretical analyses corroborate experimental observations and offer a deeper understanding of the underlying principles governing their reactivity. researchgate.netresearchgate.net

Moreover, computational models have been used to quantify the distribution of spin density in these radical intermediates. The calculations support the hypothesis that strained ring structures exhibit lower spin density at the benzylic position. This is attributed to more extensive delocalization of the radical into the aryl ring, a direct consequence of the altered hybridization imposed by the ring strain. researchgate.net This calculated decrease in localized spin density provides a quantitative explanation for the observed reduction in radical dimerization compared to less strained systems. researchgate.net These computational tools are invaluable for predicting the reactivity of novel strained systems and for optimizing reaction conditions.

| Property | Strained Radicals (e.g., from Oxetane/Azetidine) | Unstrained Acyclic Radicals | Reference |

|---|---|---|---|

| Giese Addition Energetics | Generally exergonic and irreversible | Often reversible, leading to lower yields | researchgate.netresearchgate.net |

| Primary Competing Reaction | Productive conjugate addition | Radical dimerization | researchgate.netresearchgate.net |

| Hybridization at Radical Center (Exocyclic Orbital) | Increased p-character | Standard sp² character | researchgate.net |

| Radical Delocalization | More extensive into the aromatic system | Standard benzylic delocalization | researchgate.net |

| Calculated Spin Density at Benzylic Carbon | Lower | Higher | researchgate.net |

Applications in Medicinal Chemistry and Chemical Biology Research

Utility as Conformationally Constrained Amino Acid Analogues

The rigid four-membered ring of the azetidine-3-carboxylic acid portion of the molecule imposes significant conformational restrictions compared to more flexible amino acid structures. This property is highly sought after in medicinal chemistry for designing molecules with specific, predictable three-dimensional shapes to enhance binding affinity and selectivity for biological targets.

The incorporation of conformationally restricted amino acids like azetidine (B1206935) carboxylic acids is a cornerstone strategy in the design of peptidomimetics. lifechemicals.com These modified peptides aim to mimic the bioactive conformation of a natural peptide while overcoming inherent limitations such as poor metabolic stability and low bioavailability. nih.gov The azetidine ring, as a rigid scaffold, helps to lock the peptide backbone into a desired orientation, which can be crucial for receptor interaction.

Azetidine-2-carboxylic acid, a close analogue, has been widely used as a building block for small peptides. mdpi.comnih.gov The smaller ring size compared to proline introduces distinct conformational preferences in the peptide chain. nih.gov Similarly, azetidine-3-carboxylic acid derivatives serve as constrained analogues of β-alanine or β-proline, providing unique structural motifs for peptidomimetic design. mdpi.comnih.govnih.gov The synthesis of novel amino acid derivatives containing azetidine and oxetane (B1205548) rings has been achieved through methods like the Horner-Wadsworth-Emmons reaction followed by aza-Michael addition, expanding the chemical space for creating diverse peptidomimetics. mdpi.comresearchgate.net

Endomorphin-1 (EM-1) and Endomorphin-2 (EM-2) are endogenous opioid peptides with high affinity and selectivity for the μ-opioid receptor. A key strategy in developing more stable and potent analogues is the modification of the Proline residue at position 2 (Pro2). Azetidine-3-carboxylic acid (3Aze), an achiral and conformationally restricted analogue of β-alanine, has been incorporated into endomorphin sequences to study the structural requirements for receptor binding and activity. nih.gov

In one study, analogues [3Aze2]EM-1 and [3Aze2]EM-2 were synthesized and evaluated. nih.gov Unlike proline, the 3Aze residue is achiral and lacks the restricted rotation around the N-Cα bond, introducing a different type of conformational constraint. nih.gov The synthesis of building blocks for these types of analogues, specifically azetidine 3-aryl-3-carboxylic acid derivatives, has been developed, highlighting the feasibility of creating novel endomorphin derivatives. acs.orgnih.gov

Table 1: Binding Affinities and Bioactivities of Endomorphin-2 Analogs

| Analog | Modification at Position 2 | μ-Receptor Binding Affinity (Ki, nM) | δ-Receptor Binding Affinity (Ki, nM) | Selectivity (μ/δ) |

|---|---|---|---|---|

| EM-2 (Native) | Proline | 0.34 ± 0.03 | 19.6 ± 2.1 | 58 |

| [Aze²]EM-2 | (S)-Azetidine-2-carboxylic acid | 0.32 ± 0.04 | 152 ± 15 | 475 |

| [3Aze²]EM-2 | Azetidine-3-carboxylic acid | 13.7 ± 1.2 | >10000 | >730 |

Data sourced from studies on endomorphin analogues. nih.gov

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The development of molecules that can modulate the GABA system, such as GABA uptake inhibitors, is a key area of research for treating neurological disorders. Azetidine-based scaffolds have been explored as conformationally constrained GABA analogues. nih.gov (Azetidin-3-yl)acetic acid, for example, can be considered a structural analogue of GABA. mdpi.comnih.gov

Studies have involved the synthesis and evaluation of various azetidine derivatives for their potency as inhibitors of GABA transporters (GATs). nih.gov For instance, 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid, a β-alanine analogue, was identified as a potent GAT-3 inhibitor with an IC50 value of 15.3 ± 4.5 μM. nih.gov The synthesis of chiral 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids has also been reported as a route to novel GABA derivatives. acs.org

Exploitation as Bioisosteres in Rational Drug Design

Bioisosterism, the strategy of replacing a functional group within a molecule with another group of similar size, shape, and electronic properties, is a fundamental tool in drug design to enhance a compound's pharmacological profile. The 1-(oxetan-3-yl)azetidine-3-carboxylic acid structure contains two components, the azetidine and oxetane rings, that are widely used as valuable bioisosteres.

The azetidine-2-carboxylic acid ring is a well-established bioisostere for proline. lifechemicals.commedchemexpress.com The smaller four-membered ring of azetidine significantly alters the backbone and ring structure compared to proline's five-membered ring. nih.gov This change affects key parameters like bond lengths and angles around the N-Cα bond, leading to different conformational preferences. Computational studies have shown that the azetidine ring is less puckered than the proline ring, allowing it to adopt different puckered structures depending on the peptide backbone. nih.gov This structural distinction can be exploited to fine-tune the secondary structure of peptides and peptidomimetics, potentially leading to improved biological activity. lifechemicals.com The misincorporation of L-azetidine-2-carboxylic acid in place of L-proline can lead to protein misfolding and ER stress, demonstrating its potent ability to mimic proline at a molecular level. mdpi.com

The oxetane ring has emerged as a highly valuable motif in medicinal chemistry, often used as a bioisosteric replacement for gem-dimethyl and carbonyl groups. acs.orgresearchgate.net This substitution can lead to profound and beneficial changes in a molecule's physicochemical properties. sonar.ch

Improved Physicochemical Properties : Replacing a lipophilic gem-dimethyl group with a more polar oxetane ring can significantly increase aqueous solubility and reduce lipophilicity (LogD). researchgate.netnih.gov This is a critical advantage in drug design, as poor solubility often hampers the development of promising drug candidates. The oxetane also introduces a greater degree of three-dimensionality (sp3 character) into flat molecules, which can improve binding interactions and metabolic stability. acs.orgnih.gov

Metabolic Stability : The gem-dimethyl group can be a site of metabolic oxidation. Replacing it with a 3,3-disubstituted oxetane can block these "metabolic weak spots," enhancing the compound's stability and half-life. acs.orgresearchgate.net

Carbonyl Mimic : As a surrogate for a carbonyl group, the oxetane introduces a polar, hydrogen bond-accepting oxygen atom without the associated planarity or chemical reactivity of a ketone. acs.orgnih.gov This can improve metabolic stability and modulate molecular conformation. researchgate.net

Pioneering work demonstrated that oxetanes could serve as effective isosteres, triggering an "oxetane rush" in the medicinal chemistry community. acs.org The strategic incorporation of this scaffold continues to be a key tactic for optimizing lead compounds into viable drug candidates. nih.gov

Table 2: Physicochemical Property Changes from Bioisosteric Replacement with Oxetane

| Original Group | Bioisosteric Replacement | Primary Physicochemical Impact | Example Application Context |

|---|---|---|---|

| gem-Dimethyl | 3,3-Disubstituted Oxetane | Increases aqueous solubility, decreases lipophilicity, blocks metabolic oxidation. researchgate.netnih.gov | Improving the pharmacokinetic profile of drug candidates. acs.org |

| Carbonyl (Ketone) | 3-Substituted Oxetane | Increases polarity and 3D character, improves metabolic stability. acs.orgnih.gov | Modifying lactams and ketones to enhance drug-like properties. nih.gov |

| Carboxylic Acid | Oxetan-3-ol | Serves as a non-acidic surrogate, potentially improving cell permeability and metabolic profile. nih.gov | Replacing carboxylic acids in enzyme inhibitors to modify pharmacokinetics. nih.gov |

This table summarizes general trends observed in medicinal chemistry studies. acs.orgresearchgate.netnih.govnih.gov

Advanced Drug Discovery Scaffold Applications

The unique structural architecture of this compound, which combines a polar oxetane ring with a conformationally restricted azetidine-3-carboxylic acid, has positioned it as a valuable scaffold in advanced drug discovery. This compound offers a three-dimensional geometry that is highly sought after in modern medicinal chemistry to improve upon the pharmacological profiles of flat, aromatic compounds.

Role in Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Strategies

Fragment-Based Drug Discovery (FBDD) is a method that screens small, low-complexity molecules, or "fragments," for weak binding to a biological target. These fragments then serve as starting points for the development of more potent lead compounds. The compact and rigid structure of the azetidine and oxetane motifs makes them ideal components for fragment libraries. nih.gov The incorporation of the this compound scaffold allows for the exploration of novel chemical space and the establishment of key binding interactions.

Scaffold hopping is a computational or experimental strategy used to identify new molecular backbones with similar biological activity to an already known active compound. The goal is to discover compounds with improved properties, such as enhanced potency, reduced toxicity, or novel intellectual property. The unique combination of the oxetane and azetidine rings in this compound presents an attractive option for scaffold hopping, offering a distinct three-dimensional arrangement of functional groups compared to more conventional ring systems. unipa.it

| Drug Discovery Strategy | Role of this compound | Key Advantages |

| Fragment-Based Drug Discovery (FBDD) | Serves as a three-dimensional fragment for screening libraries. | Provides novel chemical space exploration and establishes key binding interactions. |

| Scaffold Hopping | Offers a unique and rigid scaffold to replace existing molecular backbones. | Can lead to improved pharmacological properties and new intellectual property. |

Design and Incorporation into Proteolysis-Targeting Chimeras (PROTAC) Linker Units and Degrader Motifs

Proteolysis-Targeting Chimeras (PROTACs) are innovative therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. broadpharm.com A PROTAC molecule consists of two active domains—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. broadpharm.comnih.gov The linker is a critical component, as its length, rigidity, and composition influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for successful protein degradation. nih.govnih.gov

Azetidine-3-carboxylic acid has been identified as a valuable building block for the synthesis of PROTAC linkers. medchemexpress.com Its constrained cyclic structure can impart a degree of rigidity to the linker, which can be advantageous for optimizing the orientation of the two binding domains. The incorporation of the this compound moiety into a PROTAC linker can further modulate its properties. The oxetane ring can enhance solubility and provide additional vectors for interaction within the ternary complex.

Modulation of Physiochemical Properties for Improved Pharmacological Profiles

The incorporation of an oxetane ring, in particular, is a well-established strategy in medicinal chemistry to enhance aqueous solubility and reduce metabolic liability. acs.org Replacing a more lipophilic group, such as a gem-dimethyl group, with an oxetane can lead to a significant increase in aqueous solubility. acs.org The polar oxygen atom of the oxetane can act as a hydrogen bond acceptor, improving interactions with water.

| Physicochemical Property | Impact of the this compound Scaffold | Rationale |

| Aqueous Solubility | Increased | The polar oxetane ring enhances interactions with water. acs.org |

| Lipophilicity (LogD) | Decreased | The introduction of polar functional groups (oxygen and nitrogen) reduces lipophilicity. |

| Metabolic Stability | Increased | The strained ring systems are less susceptible to enzymatic degradation. acs.org |

Contribution to Biologically Active Compound Libraries and Screening Initiatives

The development of diverse and structurally unique compound libraries is essential for identifying novel hits in high-throughput screening (HTS) campaigns. The synthesis of derivatives based on the this compound scaffold can enrich compound libraries with molecules that possess favorable three-dimensional characteristics. researchgate.net The carboxylic acid handle provides a convenient point for chemical modification, allowing for the facile generation of a wide array of amides, esters, and other derivatives. nih.govmdpi.com

The inclusion of compounds containing the this compound core in screening libraries increases the probability of discovering hits with desirable drug-like properties. The inherent characteristics of this scaffold, such as improved solubility and metabolic stability, can provide a valuable starting point for lead optimization programs.

Patent Landscape and Commercial Impact of 1 Oxetan 3 Yl Azetidine 3 Carboxylic Acid and Its Precursors

Analysis of Patent Applications Pertaining to Synthetic Routes and Chemical Compound Claims

A direct patent for the synthesis of 1-(Oxetan-3-yl)azetidine-3-carboxylic acid is not prominently found in the public domain. Its synthesis is likely achieved through established chemical transformations that are considered standard in the field, thus not warranting novel patent claims for the process itself. The likely synthetic route involves the nucleophilic substitution reaction between a suitable derivative of azetidine-3-carboxylic acid and an oxetane (B1205548) electrophile, or vice versa.

The patent landscape is more revealing when examining the synthesis of its key precursors, azetidine-3-carboxylic acid and oxetane-3-carboxylic acid. Numerous patents protect various methods for the industrial-scale production of these precursors, highlighting their commercial significance.

For azetidine-3-carboxylic acid , patent literature describes several synthetic strategies aimed at improving yield, safety, and cost-effectiveness. One patented process, for instance, details an improved method for synthesizing azetidine-3-carboxylic acid that avoids the use of highly toxic reagents like cyanide and epichlorohydrin, which were common in earlier methods. researchgate.net This improved process involves the triflating of diethyl bis(hydroxymethyl)malonate, followed by intramolecular cyclization with an amine, decarboxylation, and finally hydrogenation to yield the desired product. researchgate.net Another patented approach involves the alkaline fusion of a primary alcohol in the presence of a zinc catalyst. google.com These patented methods underscore the industrial drive to produce azetidine-3-carboxylic acid efficiently and safely for its use as an intermediate in the synthesis of pharmacologically active compounds, including certain S1P receptor agonists. google.com

Similarly, the synthesis of oxetane-3-carboxylic acid is the subject of various patents. One notable patented process describes the preparation of oxetane-3-carboxylic acids by reacting 3-hydroxymethyl-oxetanes with an oxygen-containing gas in an aqueous alkaline medium using a palladium and/or platinum catalyst. nih.govgoogle.com This method is presented as an advancement over previous multi-stage syntheses that resulted in lower yields. google.com The oxetane-3-carboxylic acids produced are valuable intermediates for various applications. google.com

The following table summarizes some of the patented synthetic approaches for the precursors of this compound:

| Precursor | Patent/Reference Example | Key Reaction Steps | Advantages Highlighted |

| Azetidine-3-carboxylic acid | WO2004035538A1 | Triflation of diethyl bis(hydroxymethyl)malonate, intramolecular cyclization, decarboxylation, hydrogenation. researchgate.net | Avoids toxic reagents, shorter process, operationally simpler. researchgate.net |

| EP0221579A1 | Alkaline fusion of a primary alcohol with an alkali metal base in the presence of a Group IIB metal catalyst. google.com | Provides a direct route to the azetidine-3-carboxylic acid salt. google.com | |

| Oxetane-3-carboxylic acid | US4824975A | Catalytic oxidation of 3-hydroxymethyl-oxetanes with oxygen in an aqueous alkaline medium. nih.govgoogle.com | High yield and purity, avoiding multi-stage synthesis. google.com |

While a specific patent for the final assembly of this compound is not readily apparent, the extensive patenting of its precursor syntheses indicates a strong commercial interest in compounds of this class. The final coupling step is likely considered a routine transformation for those skilled in the art.

Role of this compound as a Chemical Building Block in Research and Development

The compound this compound is a prime example of a "building block" in modern drug discovery. Its value stems from the unique combination of the azetidine (B1206935) and oxetane rings, both of which are known to confer desirable properties upon larger, more complex molecules. ontosight.ai

Azetidine-3-carboxylic acid and its derivatives are recognized as important scaffolds for creating biologically active compounds. mdpi.com They can act as constrained analogues of naturally occurring amino acids like proline, providing conformational rigidity to peptides and small molecules. mdpi.com This can lead to enhanced binding affinity for biological targets and improved metabolic stability.

The oxetane motif has gained significant attention in medicinal chemistry for its ability to act as a bioisostere for commonly used functional groups like gem-dimethyl or carbonyl groups. acs.orgnih.gov The introduction of an oxetane ring can improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability, all of which are critical parameters in drug design. nih.gov

By combining these two valuable heterocyclic systems, this compound offers a unique scaffold for medicinal chemists. It provides a three-dimensional structure that can be used to explore new chemical space and to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. While specific examples of its incorporation into named drug candidates are not widely published in readily accessible literature, its availability from commercial suppliers points to its use in proprietary drug discovery programs.

The table below outlines the advantageous properties that the constituent motifs of this compound can impart to a molecule in a research and development setting:

| Heterocyclic Motif | Key Properties Conferred | Impact on Drug Discovery |

| Azetidine | Conformational rigidity, vector for substitution. ontosight.ai | Improved binding affinity, metabolic stability, and ability to explore 3D chemical space. |

| Oxetane | Increased polarity and aqueous solubility, reduced lipophilicity, metabolic stability, bioisostere for carbonyl or gem-dimethyl groups. acs.orgnih.gov | Enhanced pharmacokinetic profile (ADME properties), potential for novel intellectual property. |

The combination of these features in a single, readily functionalizable molecule makes this compound a valuable tool for lead optimization and the development of new chemical entities.

Strategies for Scaling Up Production of Azetidine and Oxetane Carboxylic Acids for Commercial Availability

The commercial viability of any drug candidate depends on the ability to produce its constituent building blocks on a large scale in a cost-effective and sustainable manner. The scale-up of production for azetidine and oxetane carboxylic acids presents unique challenges due to the strained nature of the four-membered rings. However, significant progress has been made in developing robust and scalable synthetic routes.

For the large-scale synthesis of azetidine-3-carboxylic acid , the focus has been on moving away from hazardous reagents and streamlining the synthetic sequence. The process described in patent WO2004035538A1, which starts from diethyl bis(hydroxymethyl)malonate, is an example of a route designed for industrial application, emphasizing operational simplicity and the use of commercially available starting materials. google.com Another key aspect of scaling up is the development of efficient purification methods that can be implemented at an industrial scale, such as crystallization, to ensure high purity of the final product.

The commercial production of oxetane-3-carboxylic acid has also been addressed in the patent literature. The catalytic oxidation of 3-hydroxymethyl-oxetanes, as detailed in US Patent 4,824,975, offers a direct and high-yielding route that is amenable to scale-up. google.com The use of heterogeneous catalysts is particularly advantageous for large-scale production as it simplifies catalyst removal and recycling. The process also highlights the importance of reaction engineering, including temperature and pressure control, to ensure safe and efficient operation.

Key considerations for the scale-up and commercial production of these carboxylic acids are summarized in the table below:

| Process Aspect | Azetidine-3-carboxylic Acid | Oxetane-3-carboxylic Acid |

| Starting Materials | Commercially available and economically viable starting materials such as diethyl bis(hydroxymethyl)malonate. google.com | Readily accessible precursors like 3-hydroxymethyl-oxetanes. google.com |

| Reaction Conditions | Focus on avoiding toxic and hazardous reagents. Optimization of reaction parameters for safety and efficiency. google.com | Use of catalytic processes, often with heterogeneous catalysts for ease of separation. Control of temperature and pressure is critical. google.com |

| Purification | Development of scalable purification techniques like crystallization to achieve high purity. | Efficient work-up procedures to isolate the product from the reaction mixture. |

| Sustainability | Minimizing waste generation and developing greener synthetic routes. | Use of recyclable catalysts and environmentally benign solvents. |

The successful development of these scale-up strategies has made azetidine and oxetane carboxylic acids, and by extension this compound, more accessible for use in both academic research and industrial drug discovery, thereby fueling the exploration of new therapeutic agents.

Conclusion and Future Research Directions

Summary of Current Research Contributions and Gaps Regarding 1-(Oxetan-3-yl)azetidine-3-carboxylic Acid

Current research contributions concerning this compound are largely foundational, focusing on its identity as a novel chemical entity available for synthetic chemistry. Its primary value is derived from the advantageous properties of its constituent parts. The oxetane (B1205548) ring is a compact, polar, and metabolically robust motif known to improve physicochemical properties such as aqueous solubility and lipophilicity when incorporated into larger molecules. nih.govnih.gov It is often employed as a bioisosteric replacement for gem-dimethyl or carbonyl groups, enhancing molecular three-dimensionality while potentially improving metabolic stability. pharmablock.comacs.org

Simultaneously, the azetidine-3-carboxylic acid moiety serves as a conformationally constrained amino acid analogue. nih.gov Such scaffolds are pivotal in drug design for restricting the rotational freedom of a molecule, which can lead to increased potency and selectivity for a biological target. researchgate.net

The principal gap in the current body of research is the lack of specific biological or material science applications reported for this compound itself. While its components are well-regarded, the synergistic effects of combining them into this single, compact scaffold remain largely unexplored. Publicly available data is mostly limited to chemical vendor information, highlighting its availability as a building block rather than a functionally characterized agent.

| Property | Value | Source |

|---|---|---|

| CAS Number | 1536232-08-2 | cymitquimica.comchemscene.com |

| Molecular Formula | C₇H₁₁NO₃ | cymitquimica.comchemscene.com |

| Molecular Weight | 157.17 g/mol | chemscene.com |

| Topological Polar Surface Area (TPSA) | 49.77 Ų | chemscene.com |

| Predicted LogP | -0.5984 | chemscene.com |

| Hydrogen Bond Donors | 1 | chemscene.com |

| Hydrogen Bond Acceptors | 3 | chemscene.com |

Emerging Synthetic Methodologies for Accessing Diverse Analogue Libraries

The true potential of this compound can be unlocked through the synthesis of diverse analogue libraries for screening purposes. While direct synthetic routes to the parent compound are not widely published, several emerging methodologies for related four-membered heterocycles could be adapted for this purpose. acs.org The challenging preparation of such derivatives has historically limited their use, but recent advances offer promising avenues. nih.govacs.org

Key strategies include:

Aza-Michael Addition: This approach can be used to functionalize azetidine (B1206935) rings. For instance, the reaction of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates provides a route to novel heterocyclic amino acid derivatives. mdpi.com This could be adapted to introduce various substituents onto the azetidine nitrogen before or after coupling with an oxetane precursor.

Catalytic C-H Functionalization and Cross-Coupling: Methods for the direct arylation of azetidines, such as palladium-catalyzed cross-coupling reactions, allow for the synthesis of 3-aryl-azetidine-3-carboxylic acid compounds. mdpi.com Similar strategies could be envisioned for creating analogues with diverse aromatic or heteroaromatic groups attached to the core structure.

Sulfonyl Fluoride (B91410) Chemistry: A versatile and modern approach involves the use of oxetane sulfonyl fluorides (OSFs) and azetidine sulfonyl fluorides (ASFs). acs.org These reagents act as precursors to carbocations under mild thermal conditions, coupling with a wide array of nucleophiles to generate novel derivatives that would be difficult to access otherwise. nih.govacs.org

Brønsted Acid Catalysis: The selective activation of 3-aryl-oxetanols and -azetidinols using Brønsted acids facilitates their reaction with alcohols to form ethers, offering a mild alternative to methods requiring strong bases. rsc.orgrsc.org This methodology could be leveraged to create ether-linked analogues.

| Methodology | Key Features | Potential Application for Analogue Synthesis |

|---|---|---|

| Aza-Michael Addition | Forms C-N bonds under mild conditions; good substrate tolerance. mdpi.com | Functionalization of the azetidine nitrogen with various heterocyclic groups. |

| Sulfonyl Fluoride (deFS/SuFEx) Chemistry | Generates carbocation precursors under mild thermal activation; couples with a broad range of nucleophiles. nih.govacs.org | Creation of diverse oxetane and azetidine derivatives by coupling with different nucleophilic partners. |

| Catalytic Friedel-Crafts / Oxidative Cleavage | Two-step synthesis to produce arylacetic acids bearing four-membered rings. nih.govacs.org | Synthesis of analogues bearing diverse aryl groups on the azetidine ring. |

| Brønsted Acid Catalysis | Mild activation of tertiary alcohols on the heterocyclic ring for ether formation. rsc.org | Generation of libraries of ether-containing analogues by reacting with various alcohols. |

Untapped Potential in Advanced Drug Discovery Paradigms and Chemical Biology Tools

The unique structural characteristics of this compound make it an attractive candidate for modern drug discovery campaigns that prioritize novel chemical space. Its sp³-richness, polarity, and conformational rigidity are highly desirable traits. acs.org

Fragment-Based Drug Discovery (FBDD): As a small, polar molecule, it represents an ideal starting point or fragment for FBDD programs. acs.org Its rigid structure provides a well-defined vector for growing a fragment into a more potent lead compound.

Peptidomimetics: The azetidine carboxylic acid core can be integrated into peptide chains as a proline analogue, inducing specific conformational constraints. medchemexpress.com The N-oxetanyl group would add a novel, polar substitution pattern, potentially improving properties like cell permeability and metabolic stability while resisting enzymatic degradation. acs.org

Linker Scaffolds for Bifunctional Molecules: The structure is well-suited for use as a rigid linker in the design of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs). The carboxylic acid provides a convenient attachment point, while the oxetane-azetidine core offers a unique three-dimensional scaffold to orient the two ends of the molecule. acs.org

Chemical Biology Probes: By attaching a fluorescent dye, a biotin (B1667282) tag, or a photo-crosslinking group to the carboxylic acid, the molecule can be converted into a chemical probe. Such probes could be used to identify and validate novel biological targets by leveraging the unique binding profile of the oxetane-azetidine pharmacophore.

Interdisciplinary Research Opportunities with Materials Science and Supramolecular Chemistry

Beyond its biomedical potential, the structure of this compound presents intriguing opportunities in materials science and supramolecular chemistry. Heterocyclic compounds are fundamental building blocks for a wide range of functional materials, including polymers and organic electronics. openaccessjournals.commdpi.com

Crystal Engineering: The molecule possesses multiple hydrogen bond donors (the carboxylic acid proton) and acceptors (the carboxylic acid carbonyl, the oxetane oxygen, and the azetidine nitrogen). chemscene.com This functionality makes it an excellent candidate for designing highly ordered crystalline structures and co-crystals through predictable, non-covalent interactions. nih.gov

Supramolecular Gels and Polymers: The defined geometry and hydrogen bonding capabilities could be exploited to drive the self-assembly of molecules into higher-order structures, such as supramolecular polymers or stimuli-responsive gels. researchgate.net These materials could have applications in areas ranging from soft robotics to controlled release systems.

Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a ligand to coordinate with metal ions, while the heterocyclic core can serve as a rigid organic strut. This could enable the construction of novel MOFs with tailored pore sizes and chemical functionalities, suitable for applications in gas storage, separation, or catalysis. nih.gov The polarity imparted by the oxetane and azetidine motifs could create unique host-guest properties within the framework.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-(Oxetan-3-yl)azetidine-3-carboxylic acid, and how can researchers validate their purity?

- Methodology : Multi-step synthesis often involves coupling azetidine-3-carboxylic acid derivatives with oxetane precursors via nucleophilic substitution or ring-opening reactions. For example, oxetane rings can react with activated azetidine intermediates under controlled pH and temperature. Post-synthesis, purity is validated using 1H/13C NMR for structural confirmation, HPLC for purity assessment (>95%), and mass spectrometry (MS) for molecular weight verification .

- Key Considerations : Optimize reaction conditions (e.g., solvent polarity, catalyst loading) to minimize byproducts like unreacted oxetane or azetidine dimers .

Q. How should researchers handle and store this compound safely in laboratory settings?

- Safety Protocols :

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact (H315, H319 hazards). Work in a fume hood to prevent inhalation (H335) .

- Storage : Store in airtight containers under inert gas (N2 or Ar) at 2–8°C to prevent hydrolysis or oxidation. Avoid proximity to strong oxidizers .

Q. What analytical techniques are critical for characterizing this compound’s structure and stability?

- Essential Techniques :

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >150°C).

- pH-Dependent Solubility Tests : Measure solubility in buffers (pH 2–12) to identify optimal conditions for biological assays .

- FT-IR : Confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Q. What are the solubility and stability challenges of this compound in aqueous and organic solvents?

- Solubility : Poor solubility in non-polar solvents (e.g., hexane) but moderate in polar aprotic solvents (e.g., DMSO, DMF). Aqueous solubility improves at pH >7 due to deprotonation of the carboxylic acid group (pKa ~3–4) .

- Stability : Susceptible to hydrolysis in acidic/basic conditions. Store lyophilized or in anhydrous solvents to prolong shelf life .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methods :

- Density Functional Theory (DFT) : Calculate reaction pathways for oxetane ring-opening or carboxylate group interactions.

- Molecular Dynamics (MD) : Simulate solvent effects on conformational stability .

Q. What strategies optimize enantiomeric excess in asymmetric synthesis of this compound?

- Approaches :

- Chiral Catalysts : Use BINOL-derived catalysts for stereoselective ring-opening reactions.

- Design of Experiments (DoE) : Apply factorial design to test variables (temperature, catalyst loading, solvent) and identify critical factors .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Troubleshooting :

- Assay Standardization : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH, ionic strength).

- Statistical Analysis : Use ANOVA or multivariate regression to isolate variables (e.g., impurity levels, solvent residues) impacting bioactivity .

Q. What advanced methods determine stereochemical configuration in derivatives of this compound?

- Techniques :

- X-ray Crystallography : Resolve absolute configuration of crystalline derivatives.

- NOESY NMR : Identify spatial proximity of protons in diastereomers .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.